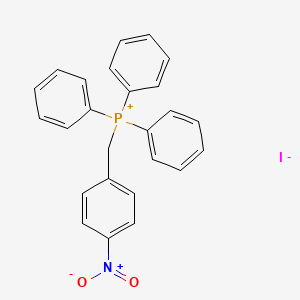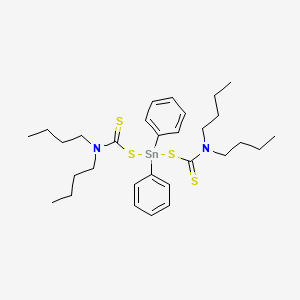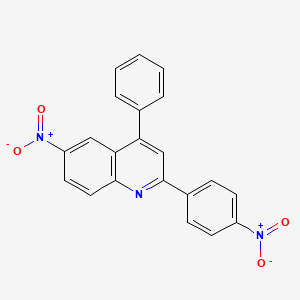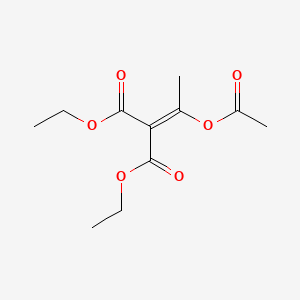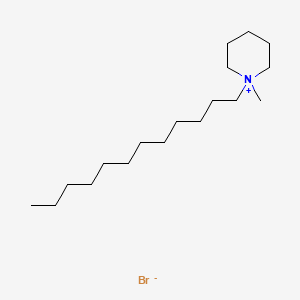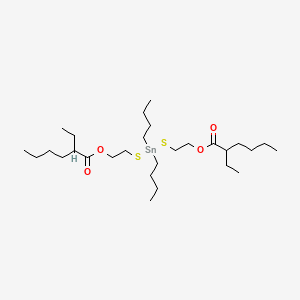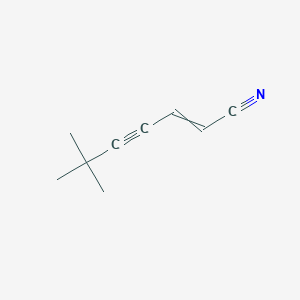
6,6-Dimethylhept-2-en-4-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylhept-2-en-4-ynenitrile: is an organic compound with the molecular formula C9H11N It is characterized by the presence of a nitrile group (-C≡N) attached to a heptene backbone with a triple bond at the 4th position and two methyl groups at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-2-en-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 6,6-dimethylhept-2-en-4-yne with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylhept-2-en-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: 6,6-Dimethylhept-2-en-4-ynenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to investigate the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The nitrile group is a common motif in drug design, and this compound can be used to explore new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 6,6-Dimethylhept-2-en-4-ynenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and coordination with metal ions.
Comparison with Similar Compounds
6,6-Dimethylhept-2-en-4-yn-1-ol: This compound has a hydroxyl group (-OH) instead of a nitrile group.
6,6-Dimethylhept-2-en-4-yne: This compound lacks the nitrile group and has a simpler structure.
Uniqueness: 6,6-Dimethylhept-2-en-4-ynenitrile is unique due to the presence of both a nitrile group and a triple bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
66502-39-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
6,6-dimethylhept-2-en-4-ynenitrile |
InChI |
InChI=1S/C9H11N/c1-9(2,3)7-5-4-6-8-10/h4,6H,1-3H3 |
InChI Key |
UELGQWJICREDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


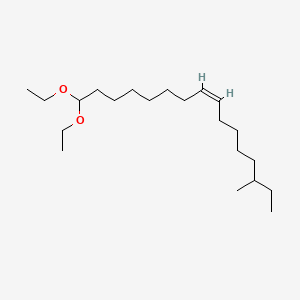

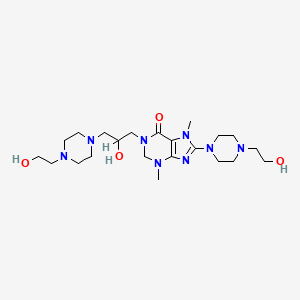
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
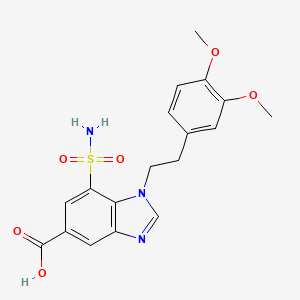
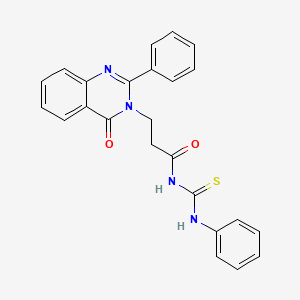
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)
